5-Benzotriazol-1-ylmethyl-[1,3,4]oxadiazole-2-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Benzotriazol-1-ylmethyl-[1,3,4]oxadiazole-2-thiol is a heterocyclic compound that combines the structural features of benzotriazole and oxadiazole. These heterocyclic frameworks are known for their diverse biological and pharmacological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzotriazol-1-ylmethyl-[1,3,4]oxadiazole-2-thiol typically involves the reaction of benzotriazole derivatives with oxadiazole precursors. One common method includes the cyclization of acylthiosemicarbazides using oxidizing agents such as iodine . Another approach involves the reaction between di(benzotriazol-1-yl)methanimine and arylhydrazides .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic synthesis, such as the use of high-yielding reactions and scalable processes, are likely to be applied.
Analyse Chemischer Reaktionen
Types of Reactions
5-Benzotriazol-1-ylmethyl-[1,3,4]oxadiazole-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Substitution: The benzotriazole moiety can participate in nucleophilic substitution reactions.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like iodine, bases such as sodium hydroxide, and solvents like ethanol and tetrahydrofuran (THF) .
Major Products
The major products formed from these reactions include disulfides, substituted benzotriazole derivatives, and various heterocyclic compounds .
Wissenschaftliche Forschungsanwendungen
5-Benzotriazol-1-ylmethyl-[1,3,4]oxadiazole-2-thiol has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological properties, including antiviral and anti-inflammatory activities.
Industry: Utilized in the development of materials for solar cells and corrosion inhibitors.
Wirkmechanismus
The mechanism of action of 5-Benzotriazol-1-ylmethyl-[1,3,4]oxadiazole-2-thiol involves its interaction with various molecular targets. The compound’s heterocyclic structure allows it to bind to enzymes and receptors through non-covalent interactions such as hydrogen bonding and π-π stacking . These interactions can modulate biological pathways, leading to its observed pharmacological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzotriazole: Known for its use as a corrosion inhibitor and in medicinal chemistry.
1,3,4-Oxadiazole: Exhibits a broad spectrum of biological activities, including antibacterial and anticancer properties.
Uniqueness
5-Benzotriazol-1-ylmethyl-[1,3,4]oxadiazole-2-thiol is unique due to its combined structural features of benzotriazole and oxadiazole, which endow it with a diverse range of chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various scientific and industrial applications .
Eigenschaften
Molekularformel |
C9H7N5OS |
---|---|
Molekulargewicht |
233.25 g/mol |
IUPAC-Name |
5-(benzotriazol-1-ylmethyl)-3H-1,3,4-oxadiazole-2-thione |
InChI |
InChI=1S/C9H7N5OS/c16-9-12-11-8(15-9)5-14-7-4-2-1-3-6(7)10-13-14/h1-4H,5H2,(H,12,16) |
InChI-Schlüssel |
CUSBARPXDQWRKC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)N=NN2CC3=NNC(=S)O3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.